molecular formula C10H11BrF2MgO B14902187 (3,4-Difluoro-5-i-butyloxyphenyl)magnesium bromide

(3,4-Difluoro-5-i-butyloxyphenyl)magnesium bromide

Cat. No.: B14902187
M. Wt: 289.40 g/mol
InChI Key: BREUEPDQAHMILR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-difluoro-5-iso-butyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the construction of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-difluoro-5-iso-butyloxyphenyl)magnesium bromide typically involves the reaction of 3,4-difluoro-5-iso-butyloxybromobenzene with magnesium metal in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions generally include:

    Temperature: Room temperature to reflux

    Time: Several hours to ensure complete reaction

    Catalyst: Iodine or a small amount of dibromoethane to initiate the reaction

Industrial Production Methods

In an industrial setting, the production of (3,4-difluoro-5-iso-butyloxyphenyl)magnesium bromide follows similar principles but on a larger scale. The process involves:

    Large-scale reactors: Equipped with efficient stirring and temperature control

    Continuous monitoring: To ensure the reaction proceeds to completion

    Purification: The product is often purified by distillation or recrystallization to remove any unreacted starting materials or by-products

Chemical Reactions Analysis

Types of Reactions

(3,4-difluoro-5-iso-butyloxyphenyl)magnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols

    Substitution Reactions: Can replace halides in organic compounds

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters

    Electrophiles: Alkyl halides, aryl halides

    Solvents: THF, diethyl ether

Major Products

    Alcohols: From reactions with carbonyl compounds

    Substituted Aromatics: From substitution reactions

    Coupled Products: From coupling reactions with electrophiles

Scientific Research Applications

(3,4-difluoro-5-iso-butyloxyphenyl)magnesium bromide is used in various scientific research applications, including:

    Organic Synthesis: As a building block for complex molecules

    Pharmaceuticals: In the synthesis of drug intermediates

    Material Science: For the preparation of novel materials with specific properties

    Agricultural Chemistry: In the development of agrochemicals

Mechanism of Action

The mechanism of action of (3,4-difluoro-5-iso-butyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The compound acts as a nucleophile, attacking carbonyl groups or other electrophilic sites, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophiles.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: A simpler Grignard reagent with similar reactivity

    (4-Fluorophenyl)magnesium Bromide: Another fluorinated Grignard reagent

    (3,4-Difluorophenyl)magnesium Bromide: Lacks the iso-butyloxy group

Uniqueness

(3,4-difluoro-5-iso-butyloxyphenyl)magnesium bromide is unique due to the presence of both fluorine atoms and the iso-butyloxy group, which can impart specific electronic and steric effects, making it particularly useful in the synthesis of complex organic molecules with desired properties.

Properties

Molecular Formula

C10H11BrF2MgO

Molecular Weight

289.40 g/mol

IUPAC Name

magnesium;1,2-difluoro-3-(2-methylpropoxy)benzene-5-ide;bromide

InChI

InChI=1S/C10H11F2O.BrH.Mg/c1-7(2)6-13-9-5-3-4-8(11)10(9)12;;/h4-5,7H,6H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

BREUEPDQAHMILR-UHFFFAOYSA-M

Canonical SMILES

CC(C)COC1=C(C(=C[C-]=C1)F)F.[Mg+2].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.